3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions
The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, where the tetrahydrofuran ring is opened and attached to the pyrazole ring. The final step involves the formation of the propanamide linkage through an amidation reaction, typically using an amine and an acid chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: This compound shares the chloro and methyl substituents but lacks the trifluoromethyl and tetrahydrofuran moieties.
Methyl 5’-Chloro-8-formyl-5: This compound has a similar chloro and methyl substitution pattern but differs in its overall structure and functional groups.
Uniqueness
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is unique due to its combination of a pyrazole ring with chlorine, methyl, and trifluoromethyl substituents, as well as the presence of a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17ClF3N3O2 |
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Molecular Weight |
339.74 g/mol |
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C13H17ClF3N3O2/c1-8-11(14)12(13(15,16)17)19-20(8)5-4-10(21)18-7-9-3-2-6-22-9/h9H,2-7H2,1H3,(H,18,21) |
InChI Key |
HDWZCKATGXPKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2CCCO2)C(F)(F)F)Cl |
Origin of Product |
United States |
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